molecular formula C20H22N2O4S B2482220 N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-23-2

N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2482220
CAS No.: 898436-23-2
M. Wt: 386.47
InChI Key: CQCJBSSDDCSFQU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic sulfonamide derivative provided for investigative use in biochemical and pharmacological studies. Its molecular architecture, which integrates a tetrahydroquinoline scaffold with a sulfonamide group, suggests potential for interaction with key biological targets, particularly enzyme active sites. Research into structurally related sulfonamides has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a critical enzyme in neurotransmission and a validated therapeutic target for neurodegenerative conditions . Compounds with the 4-methoxyphenethylamine moiety have shown potent and competitive inhibition of AChE, forming stable enzyme-inhibitor complexes, which positions this chemical as a candidate for further exploration in neuroscience research . The primary research value of this compound lies in its application as a tool molecule for studying cholinesterase kinetics, investigating the structure-activity relationships of sulfonamide-based inhibitors, and developing novel therapeutic strategies for Alzheimer's disease and related cognitive disorders. Its mechanism of action is hypothesized to involve competitive binding to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine and modulating cholinergic signaling. This product is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-5-2-14(3-6-17)8-10-21-27(24,25)18-12-15-4-7-19(23)22-11-9-16(13-18)20(15)22/h2-3,5-6,12-13,21H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCJBSSDDCSFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a precursor to tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting the production of folic acid, the compound indirectly inhibits the synthesis of these nucleotides, thereby preventing bacterial replication.

Result of Action

The ultimate result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis. This halts the bacteria’s ability to replicate, thereby stopping the spread of the infection.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biological Activity

N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of 386.47 g/mol. The compound features a pyrroloquinoline structure that contributes to its diverse biological activities.

Antibacterial Activity

Several studies have reported on the antibacterial properties of compounds with similar structures. For instance:

  • Antibacterial Screening : Compounds derived from sulfonamides often exhibit moderate to strong antibacterial activity against various strains. A related study indicated that synthesized derivatives showed significant activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values as low as 2.14 µM against urease inhibitors .
CompoundBacterial StrainIC50 (µM)
Compound 7lSalmonella typhi2.14
Compound 7mBacillus subtilis0.63
Compound 7nEscherichia coli2.17

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : This compound may exhibit strong inhibitory effects on AChE, which is crucial for neurotransmission. Similar compounds have been reported to have IC50 values ranging from 0.63 µM to 6.28 µM .

Anticancer and Other Pharmacological Activities

The pharmacological profile of compounds within this class often extends beyond antibacterial and enzyme inhibition:

  • Anticancer Properties : Research indicates that derivatives similar to N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have shown promise in anticancer activity through various mechanisms .

Study on Sulfonamide Derivatives

A notable study evaluated a series of sulfonamide derivatives for their biological activities:

  • Objective : To synthesize and characterize new derivatives.
  • Methods : Utilized techniques such as NMR and docking studies to assess interactions at the molecular level.
  • Findings : Several derivatives exhibited strong antibacterial and enzyme inhibitory activities comparable to existing drugs .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Stability: X-ray crystallography data for analogs (e.g., ) confirm the rigid conformation of the pyrroloquinoline core, which is critical for maintaining binding pocket interactions .
  • Bioactivity Trends: Sulfonamide derivatives with aromatic substituents (e.g., 4-phenoxyphenyl in ) show enhanced inhibitory activity in kinase assays compared to alkylamide variants, suggesting the target compound’s 4-methoxyphenethyl group may improve potency .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves constructing the pyrrolo[3,2,1-ij]quinoline core, introducing the sulfonamide group, and coupling the 4-methoxyphenethyl moiety. Challenges include regioselectivity during cyclization and avoiding side reactions (e.g., oxidation of the pyrrolidine ring). Methodologies from analogous quinoline derivatives suggest using controlled temperature (e.g., 80–100°C) and catalysts like Pd/C for hydrogenation steps . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing purity and structure?

  • NMR (¹H/¹³C): Essential for confirming regiochemistry of the pyrroloquinoline core and substituent positions. Aromatic protons in the quinoline ring appear as distinct doublets (δ 7.5–8.5 ppm), while the methoxyphenethyl group shows characteristic singlet(s) for methoxy protons (δ ~3.8 ppm) .
  • X-ray crystallography: Resolves ambiguities in molecular conformation, such as the orientation of the sulfonamide group relative to the quinoline plane .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Q. How are common byproducts identified during synthesis?

Byproducts like over-oxidized quinoline N-oxides or incomplete coupling intermediates are identified via TLC monitoring and LC-MS. For example, N-oxide derivatives exhibit distinct UV absorption at 254 nm and higher Rf values compared to the target compound .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model the compound’s electron distribution, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like carbonic anhydrase, guided by the sulfonamide group’s known role as a zinc-binding motif . NBO analysis evaluates intramolecular charge transfer, aiding in stability predictions .

Q. What strategies resolve contradictions between theoretical predictions and experimental stability data?

Discrepancies in hydrolytic stability (e.g., sulfonamide bond cleavage under acidic conditions) are addressed by combining experimental kinetic studies (pH-dependent degradation assays) with computational transition-state modeling. Solvent effects (e.g., DMSO vs. water) are quantified using COSMO-RS simulations to refine stability profiles .

Q. How can X-ray crystallography inform molecular conformation and intermolecular interactions?

Crystal structures reveal intramolecular hydrogen bonds (e.g., between the sulfonamide oxygen and pyrrolidine NH) that stabilize the folded conformation. Intermolecular π-π stacking between quinoline rings and van der Waals interactions with the methoxyphenethyl group influence packing efficiency, which correlates with solubility .

Q. How is the compound’s interaction with biological targets evaluated experimentally?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to proteins (e.g., kinases) with a reported KD range of 10–100 nM .
  • Fluorescence Polarization: Quantifies displacement of fluorescent probes in competitive binding assays (e.g., for ATP-binding sites) .
  • Enzyme Inhibition Assays: IC50 values are determined using colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .

Q. What methods optimize synthetic yield of the pyrroloquinoline core?

  • Microwave-Assisted Synthesis: Reduces reaction time (from 24 hr to 2 hr) and improves yield (70% → 85%) by enhancing cyclization efficiency .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .
  • Catalyst Optimization: Pd(OAc)2/XPhos improves coupling efficiency of the sulfonamide group (yield increase from 60% to 78%) .

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